![molecular formula C14H20N4O B1459827 N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide CAS No. 1629584-89-9](/img/structure/B1459827.png)
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide
Overview
Description
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is a research chemical with the CAS number 1629584-89-9 . It has a molecular formula of C14H20N4O and a molecular weight of 260.33 g/mol . The compound is used for a variety of research applications .
Molecular Structure Analysis
The molecular structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide consists of a piperazine ring attached to a phenyl ring, which is further connected to an acrylamide group . The Smiles notation for the compound is CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C .Physical And Chemical Properties Analysis
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide has a molecular weight of 260.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Scientific Research Applications
Antibacterial and Antifungal Activities
This compound has been studied for its potential in creating novel Mannich bases with significant antibacterial and antifungal properties. The synthesis involves the reaction of the compound with aldehydes or ketones and ammonia or primary or secondary amines, leading to β-aminocarbonyl compounds, which are known for their pharmacological activities .
Anti-inflammatory Applications
A derivative of this compound has shown promising anti-inflammatory effects. In a study, it reduced oedema formation and cell migration, decreased myeloperoxidase enzyme activity, and lowered levels of pro-inflammatory cytokines IL-1β and TNF-α in animal models .
Cancer Therapeutics
The structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is similar to that of compounds used in the treatment of leukemia, such as Imatinib, which inhibits the activity of tyrosine kinases. This suggests potential applications in designing cancer therapeutics .
Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives
This compound is utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives, which are important in the development of new pharmaceuticals and materials science .
Preparation of Uniform Ag Nanoparticles
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide serves as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10 nm in size. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents .
Development of β-Aminoalcohols
The Mannich reaction involving this compound is significant for the development of β-aminoalcohols. These compounds have considerable pharmacological activity and are used in the synthesis of various therapeutic agents .
properties
IUPAC Name |
N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-14(19)16-12-10-11(15)4-5-13(12)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9,15H2,2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPMZNUZHIOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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